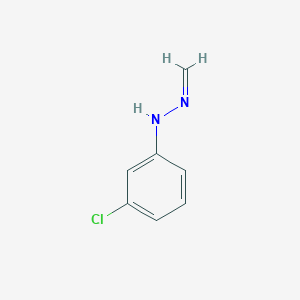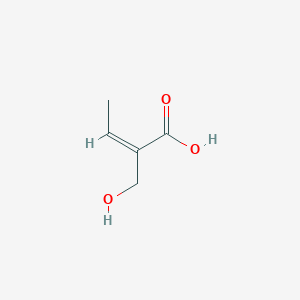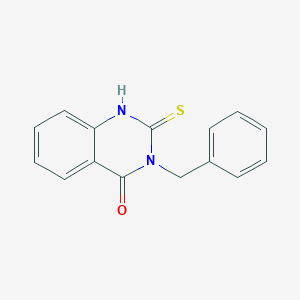
3-Benzyl-2-mercapto-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C15H12N2OS . It is a quinazolinone derivative, a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several steps. The yield of the synthesis process is around 83% . The process involves condensation reactions and the use of various reagents .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2-mercapto-3H-quinazolin-4-one includes a benzyl group attached to a quinazolinone core . The quinazolinone core contains a sulfur atom, which is a key feature of this class of compounds .Chemical Reactions Analysis
3-Benzyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions. For instance, it can act as a dihydrofolate reductase (DHFR) inhibitor . It can also undergo condensation reactions with substituted aroyl chloride to yield thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one include a molecular weight of 268.3 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 441.6±38.0 °C at 760 mmHg . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinazolinone derivatives, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, have been found to exhibit significant antimicrobial activity . For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .
Antioxidant Activity
Quinazolin-4-ones are known for their wide range of biological activities, and phenolic compounds display an important antioxidant effect . Some compounds, especially the ortho diphenolic ones, exerted a stronger antioxidant effect than ascorbic acid and Trolox .
Anticancer Activity
Quinazolinone derivatives reveal various medicinal properties such as anticancer activities . The compound 2- (4-hydroxybenzyl) quinazolin-4 (3 H)-one (HBQ, III), which is obtained from a fungus found in marine sediment, has been shown to have significant cytotoxic activity against certain cancer cell lines .
Anti-inflammatory Activity
Quinazolinone derivatives, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess anti-inflammatory activities .
Analgesic Activity
Quinazolinone derivatives are also known for their analgesic activities .
Anticonvulsant Activity
Quinazolinone derivatives have been reported to possess anticonvulsant activities .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .
Pharmacokinetics
The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.
Result of Action
Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
3-benzyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZHJCIFHRWNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350140 |
Source


|
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
13906-05-3 |
Source


|
| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

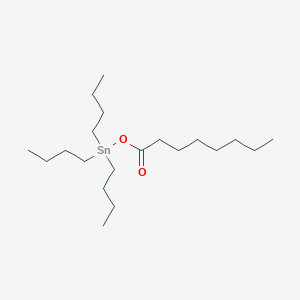

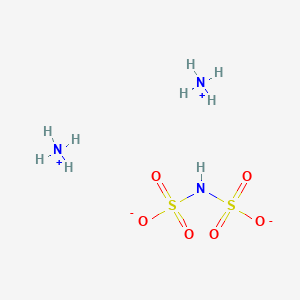
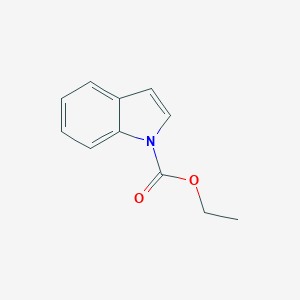

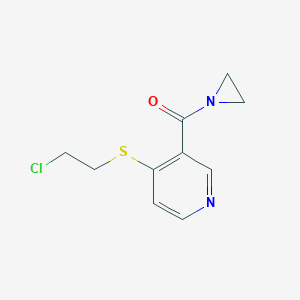

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)

